molecular formula C21H18N2O4 B2845641 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903046-41-2

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2845641
CAS No.: 1903046-41-2
M. Wt: 362.385
InChI Key: NDVNXLAGDLHEFL-UHFFFAOYSA-N
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Description

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a quinoline derivative, and a pyrrolidine ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the quinoline moiety, and the pyrrolidine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination . These reactions often require specific conditions, including the use of bases like cesium carbonate and solvents like toluene or 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and 1,4-dioxane . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its ability to inhibit certain enzymes and proteins, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its anticancer properties. Research has demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}quinoline is unique due to its combination of the benzo[d][1,3]dioxole, quinoline, and pyrrolidine moieties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(15-5-7-18-19(11-15)26-13-25-18)23-10-9-16(12-23)27-20-8-6-14-3-1-2-4-17(14)22-20/h1-8,11,16H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVNXLAGDLHEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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